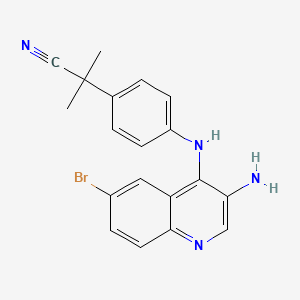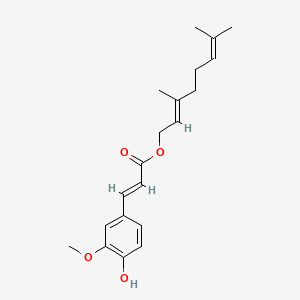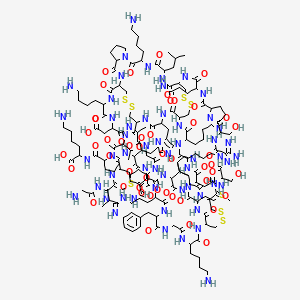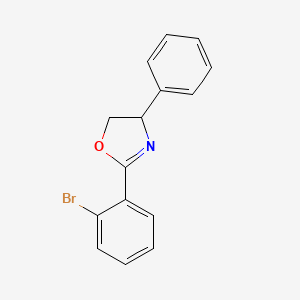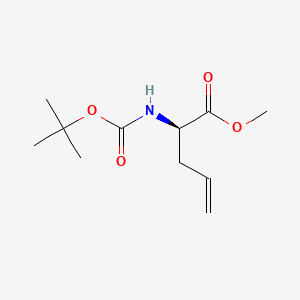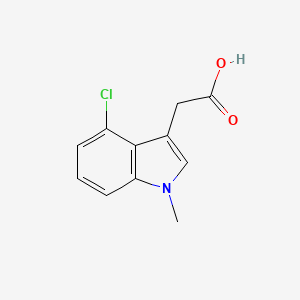
4-Chloro-1-methylindole-3-acetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-methylindole-3-acetic acid is a synthetic derivative of indole-3-acetic acid, a naturally occurring plant hormone known as auxin. This compound is characterized by the presence of a chlorine atom at the fourth position and a methyl group at the first position of the indole ring, along with an acetic acid moiety at the third position. The structural modifications enhance its biological activity and stability, making it a valuable compound in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-methylindole-3-acetic acid typically involves the chlorination of indole-3-acetic acid followed by methylation. One common method includes:
Chlorination: Indole-3-acetic acid is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the fourth position.
Methylation: The chlorinated intermediate is then subjected to methylation using methyl iodide in the presence of a base like potassium carbonate to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to achieve the desired product quality.
化学反应分析
Types of Reactions: 4-Chloro-1-methylindole-3-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom at the fourth position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
科学研究应用
4-Chloro-1-methylindole-3-acetic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various indole derivatives with potential pharmaceutical applications.
Biology: Studied for its role in modulating plant growth and development due to its auxin-like activity.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and plant growth regulators.
作用机制
The mechanism of action of 4-chloro-1-methylindole-3-acetic acid involves its interaction with auxin receptors in plants, leading to the activation of signaling pathways that regulate gene expression and promote cell elongation and division. The chlorine and methyl groups enhance its binding affinity and stability, making it more effective than indole-3-acetic acid. In medicinal applications, it may interact with specific molecular targets involved in inflammation and cancer progression, though detailed mechanisms are still under investigation.
相似化合物的比较
Indole-3-acetic acid: The parent compound, a naturally occurring auxin.
4-Chloroindole-3-acetic acid: Similar structure but lacks the methyl group.
1-Methylindole-3-acetic acid: Similar structure but lacks the chlorine atom.
Uniqueness: 4-Chloro-1-methylindole-3-acetic acid is unique due to the combined presence of chlorine and methyl groups, which enhance its biological activity and stability compared to its analogs. This makes it a more potent and versatile compound for various applications in research and industry.
属性
IUPAC Name |
2-(4-chloro-1-methylindol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-13-6-7(5-10(14)15)11-8(12)3-2-4-9(11)13/h2-4,6H,5H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZZOGLAKRZIPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC=C2Cl)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethanone, 1-(7-azabicyclo[2.2.1]hept-5-en-2-yl)-, exo- (9CI)](/img/new.no-structure.jpg)
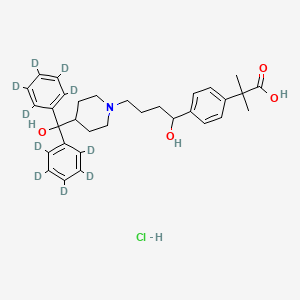
![Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride](/img/structure/B585782.png)
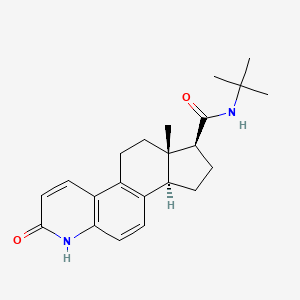

![N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide](/img/structure/B585787.png)
